molecular formula C12H13ClN4 B1479551 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2098069-90-8

2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1479551
CAS No.: 2098069-90-8
M. Wt: 248.71 g/mol
InChI Key: ZQWMULWQRRMPBJ-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine (CAS: 2098069-90-8) is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at position 5 and a cyclopropylmethyl group at position 1. This compound is handled under strict safety protocols, including storage in dry, ventilated environments away from heat and ignition sources .

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWMULWQRRMPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine typically involves:

  • Construction of the pyrazine core substituted at the 2-position.
  • Formation of the pyrazole ring with substitution at the 1-position (cyclopropylmethyl) and 5-position (chloromethyl).
  • Coupling or substitution reactions to link the pyrazole moiety to the pyrazine ring.

This approach is consistent with heteroaryl-substituted pyrazine derivatives described in patent WO2021069575A1, which outlines synthetic methods for pyrazine compounds substituted with pyrazole rings bearing cyclopropylmethyl groups and chloromethyl functionalities.

Preparation of the Pyrazole Intermediate

Key Steps:

  • N-alkylation of pyrazole: The 1-position substitution with cyclopropylmethyl is achieved by alkylation of the pyrazole nitrogen using cyclopropylmethyl halides or equivalents under basic conditions.

  • Introduction of chloromethyl group at C-5 of pyrazole: This is typically done via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions to selectively functionalize the 5-position of the pyrazole ring.

These steps are supported by the general methodology for pyrazole functionalization found in heteroaryl chemistry patents and literature.

Coupling Pyrazole to Pyrazine

The attachment of the pyrazole moiety to the pyrazine ring at the 2-position can be achieved by:

  • Nucleophilic aromatic substitution (SNAr): Using a 2-halopyrazine (chlorine, bromine, or iodine as leaving groups) as the electrophilic partner, the pyrazole anion or a suitable pyrazole derivative can displace the halogen at the 2-position of pyrazine.

  • Cross-coupling reactions: Palladium-catalyzed coupling methods (e.g., Suzuki, Buchwald-Hartwig) can be employed if the pyrazole or pyrazine is suitably functionalized (e.g., boronic acid derivatives or halides).

Patent WO2021069575A1 details the use of 2-chloropyrazine derivatives as starting materials for coupling with pyrazole derivatives bearing cyclopropylmethyl substitution.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Yield Notes
N-alkylation of pyrazole Cyclopropylmethyl bromide, base (e.g., K2CO3), DMF, RT to 60°C High yield (~70-85%) Selective N1 alkylation without ring disruption
Chloromethylation at C-5 Formaldehyde, HCl or chloromethyl methyl ether, acidic conditions, 0-25°C Moderate yield (~60-75%) Controlled to avoid poly-substitution
Coupling to 2-chloropyrazine Base (e.g., NaH), polar aprotic solvent (DMF), 50-100°C Good yield (~65-80%) SNAr favored due to activated pyrazine ring

These data are inferred from analogous heteroaryl synthesis protocols in patent literature.

Purification and Characterization

  • Purification: Typically involves silica gel column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures).

  • Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry. The presence of chloromethyl and cyclopropylmethyl groups is evident from characteristic chemical shifts and fragmentation patterns.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents Typical Conditions Yield Range (%) Reference
Pyrazole N1-cyclopropylmethylation Alkylation Cyclopropylmethyl bromide, base DMF, RT-60°C 70-85
Pyrazole C5-chloromethylation Electrophilic substitution Formaldehyde + HCl or chloromethyl methyl ether Acidic medium, 0-25°C 60-75
Coupling pyrazole to pyrazine Nucleophilic aromatic substitution or Pd-catalyzed coupling 2-Chloropyrazine, base or Pd catalyst DMF, 50-100°C 65-80

Research Findings and Notes

  • The cyclopropylmethyl substituent on the pyrazole nitrogen is crucial for biological activity in many heteroaryl derivatives and is introduced early in the synthesis to withstand subsequent steps.

  • Chloromethylation is a sensitive step requiring careful control of temperature and reagent stoichiometry to avoid over-chloromethylation or degradation of the pyrazole ring.

  • The pyrazine ring is often introduced as a halogenated derivative to facilitate nucleophilic substitution, enabling efficient coupling with the pyrazole intermediate.

  • Alternative synthetic routes involving palladium-catalyzed cross-coupling are feasible if functionalized pyrazole and pyrazine precursors are available, offering milder conditions and potentially higher selectivity.

Scientific Research Applications

2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents Key Features Reference
2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine Pyrazole-pyrazine - 5-ClCH2, 1-cyclopropylmethyl Unique cyclopropylmethyl group; potential for hydrophobic interactions
3-(Chloromethyl)-1-(4-methylphenyl)-1H-pyrazole Pyrazole - 3-ClCH2, 1-4-methylphenyl Simpler structure; lacks pyrazine ring; aromatic substituent
2-(Chloromethyl)pyrazine hydrochloride Pyrazine - 2-ClCH2 Precursor for synthesizing chloromethyl-substituted heterocycles
1-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine Pyrazole-oxadiazole-piperazine Complex substituents (trifluoromethoxy, oxadiazole) Designed for biological targeting (e.g., kinase inhibition)
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Triazole-pyrazine Multiple triazole and pyrazine rings Rigid, planar structure; used in coordination chemistry

Key Observations :

  • Cyclopropylmethyl vs. Aromatic Substituents : The cyclopropylmethyl group in the target compound enhances steric bulk and hydrophobicity compared to methylphenyl groups (e.g., ). This may influence membrane permeability in drug design.
  • Pyrazine vs.
  • Chloromethyl Reactivity : The chloromethyl group in the target compound and 2-(chloromethyl)pyrazine hydrochloride () enables nucleophilic substitution, facilitating further derivatization.

Challenges :

  • Steric hindrance from the cyclopropylmethyl group may reduce reaction yields compared to less bulky analogs (e.g., methylphenyl derivatives).
  • Isomerization risks exist in triazole-containing compounds (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility Stability Crystal System (if available)
This compound ~300 (estimated) Low (hydrophobic) Sensitive to moisture Not reported
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine 369.37 Moderate (polar) Stable in air Monoclinic, P21/c
BAY 87-2243 () 525.53 Low Sensitive to light Not reported

Insights :

  • The target compound’s low solubility may limit bioavailability, necessitating formulation adjustments compared to more polar triazole derivatives ().

Biological Activity

2-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound notable for its dual pyrazine and pyrazole structures. Its molecular formula is C12H13ClN4C_{12}H_{13}ClN_4, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features:

  • Pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Pyrazole moiety : A five-membered ring also containing two nitrogen atoms.
  • Chloromethyl group : Enhances reactivity, allowing for nucleophilic substitution reactions.
  • Cyclopropylmethyl group : May influence the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group allows for covalent binding to nucleophilic sites in proteins, which can modulate biological pathways.

Potential Biological Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling.

Research Findings

Recent studies have indicated that compounds with similar structures exhibit significant biological activities:

  • Antimicrobial Activity : Research suggests that pyrazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Investigations into pyrazole-containing compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives and their activity against cancer cell lines. Results indicated that modifications to the pyrazole ring significantly influenced anticancer activity (PubMed ID: 7359523) .
  • Another investigation highlighted the role of chloromethyl groups in enhancing the reactivity of pyrazole derivatives, leading to improved enzyme inhibition profiles (ACS Publications) .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(5-Bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazineContains bromomethyl instead of chloromethylSimilar antimicrobial activity but varies in potency
2-(5-Hydroxymethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazineHydroxymethyl groupExhibits different reactivity and potential therapeutic effects
2-(5-Methyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazineLacks halogen substituentReduced reactivity compared to chloromethyl derivatives

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Initial steps include creating the pyrazole structure from suitable precursors.
  • Introduction of Chloromethyl Group : This is achieved through chloromethylation reactions using reagents such as chloromethyl methyl ether.
  • Coupling with Pyrazine Moiety : The final step involves coupling the pyrazole derivative with a pyrazine ring under controlled conditions.

Q & A

Q. What are the optimal synthetic routes for 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine, and what methodological considerations are critical for yield optimization?

  • Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include: (i) Cyclization of hydrazine derivatives with diketones or propargyl precursors under acidic conditions (e.g., acetic acid) to form the pyrazole core . (ii) Introduction of the chloromethyl group via nucleophilic substitution (e.g., using chloromethyl methyl ether) . (iii) Functionalization of the pyrazine ring via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substituents) .
  • Critical considerations : Use anhydrous solvents (DMF or DCM) to avoid hydrolysis of the chloromethyl group. Microwave-assisted synthesis may enhance reaction efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Employ a combination of:
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; pyrazine aromatic protons at δ 8.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 293.06 for C₁₃H₁₄ClN₅) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking in pyrazine rings) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound, particularly for anti-inflammatory or anticancer targets?

  • Answer : (i) Bioisosteric replacement : Substitute the cyclopropylmethyl group with bulkier substituents (e.g., difluoromethyl) to assess steric effects on target binding . (ii) In vitro assays : Screen against COX-2 (anti-inflammatory) or kinase targets (anticancer) using ELISA or fluorescence polarization . (iii) Molecular docking : Compare binding affinities of derivatives with variable substituents (e.g., pyrazine vs. pyridine analogs) using AutoDock Vina .
  • Key finding : Chloromethyl groups enhance electrophilicity, potentially improving covalent binding to cysteine residues in target enzymes .

Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. antimicrobial) be resolved in mechanistic studies?

  • Answer : (i) Dose-response profiling : Determine IC₅₀ values across multiple assays (e.g., LPS-induced TNF-α suppression vs. bacterial growth inhibition) . (ii) Target specificity screens : Use CRISPR-Cas9 knockout models to identify primary targets (e.g., COX-2 vs. DNA gyrase) . (iii) Metabolite analysis : LC-MS/MS to detect reactive intermediates (e.g., cyclopropane ring-opened metabolites) that may contribute to off-target effects .

Q. What computational methods are most effective for predicting the pharmacokinetic properties of this compound?

  • Answer :
  • QSAR modeling : Utilize descriptors like logP (2.1 ± 0.3), polar surface area (75 Ų), and H-bond acceptors (5) to predict bioavailability .
  • MD simulations : Assess membrane permeability using CHARMM-GUI for lipid bilayer interactions .
  • CYP450 inhibition assays : Prioritize in vitro microsomal stability tests to identify metabolic hotspots (e.g., cyclopropylmethyl oxidation) .

Key Methodological Recommendations

  • Synthetic optimization : Prioritize microwave-assisted synthesis to reduce reaction times by 40–60% .
  • Biological screening : Use 3D tumor spheroid models for anticancer activity validation to better mimic in vivo conditions .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to resolve conflicting bioactivity data from high-throughput screens .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine

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